2-Fluoro-7-chlorophenazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Fluoro-7-chlorophenazine is a synthetic organic compound belonging to the phenazine family. Phenazines are nitrogen-containing heterocyclic compounds known for their diverse biological activities and applications in various fields, including medicine, agriculture, and industry. The unique structural features of this compound make it a valuable compound for scientific research and industrial applications.
Preparation Methods
The synthesis of 2-Fluoro-7-chlorophenazine can be achieved through several synthetic routes. One common method involves the condensation of 2-chloroaniline and 2-fluoroaniline with 1,2-diaminobenzene under oxidative conditions . This reaction typically requires the use of oxidizing agents such as potassium permanganate or ferric chloride. The reaction is carried out in an organic solvent like ethanol or acetic acid at elevated temperatures to facilitate the formation of the phenazine ring.
Industrial production of this compound often employs large-scale batch reactors with optimized reaction conditions to ensure high yield and purity. The use of catalysts and continuous monitoring of reaction parameters are crucial for efficient production.
Chemical Reactions Analysis
2-Fluoro-7-chlorophenazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or hydrogen peroxide to form quinone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield amine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the chloro or fluoro positions, allowing the introduction of different functional groups. Common reagents for these reactions include sodium methoxide and potassium tert-butoxide.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phenazine-1,6-dione, while reduction can produce 2-chloro-7-fluoroaniline .
Scientific Research Applications
2-Fluoro-7-chlorophenazine has a wide range of applications in scientific research:
Biology: The compound exhibits antimicrobial properties and is studied for its potential use in developing new antibiotics and antifungal agents.
Medicine: Research is ongoing to explore its potential as an anticancer agent due to its ability to interfere with cellular processes and induce apoptosis in cancer cells.
Industry: this compound is used in the production of dyes and pigments, as well as in the development of photodynamic therapy agents for treating various diseases.
Mechanism of Action
The mechanism of action of 2-Fluoro-7-chlorophenazine involves its interaction with cellular components, leading to various biological effects. The compound can intercalate into DNA, disrupting the replication and transcription processes. It also generates reactive oxygen species (ROS) upon exposure to light, causing oxidative damage to cellular structures . These actions make it a promising candidate for photodynamic therapy and antimicrobial applications.
Comparison with Similar Compounds
2-Fluoro-7-chlorophenazine can be compared with other phenazine derivatives such as:
Phenazine-1-carboxylic acid: Known for its potent antimicrobial activity against Mycobacterium tuberculosis.
Clofazimine: Used as an antituberculosis agent and exhibits similar antimicrobial properties.
Pyocyanin: A natural phenazine produced by Pseudomonas aeruginosa with notable antibiotic properties.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
2-chloro-7-fluorophenazine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H6ClFN2/c13-7-1-3-9-11(5-7)15-10-4-2-8(14)6-12(10)16-9/h1-6H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKZVLCYPXGOJQX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1F)N=C3C=CC(=CC3=N2)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H6ClFN2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.64 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.